Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate
Description
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate is a pyrrolidinone-based compound featuring a 4-chlorophenyl group, a thienylcarbonyl moiety, and a benzoate ester. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization (e.g., Scheme 3 and Scheme 4 in ). Its crystalline structure has likely been resolved using tools like SHELX or WinGX, given their prominence in small-molecule crystallography .
Properties
Molecular Formula |
C24H18ClNO5S |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H18ClNO5S/c1-2-31-24(30)15-7-11-17(12-8-15)26-20(14-5-9-16(25)10-6-14)19(22(28)23(26)29)21(27)18-4-3-13-32-18/h3-13,20,28H,2H2,1H3 |
InChI Key |
QPEFKOFXTAITPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and 4-aminobenzoic acid ethyl ester in glacial acetic acid . This reaction proceeds through a series of condensation and cyclization steps to form the desired pyrroline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include derivatives with variations in substituents or core heterocycles. Below is a detailed comparison based on synthesis, structural features, and hypothesized activity:
Table 1: Key Structural and Functional Differences
Key Observations :
Core Heterocycle: The target compound’s pyrrolinyl core distinguishes it from tetrahydropyrimidine-based analogs (). Pyrrolidinones are known for conformational flexibility, which may enhance binding to diverse biological targets compared to rigid tetrahydropyrimidines .
The 3-hydroxy-2-oxo moiety may enable hydrogen bonding or metal chelation, a feature absent in bromoethoxy or nitrooxy derivatives (, Scheme 4).
Synthetic Complexity: The target compound requires precise control during cyclization steps (e.g., AgNO3-mediated nitration in Scheme 4), whereas bromoethoxy analogs are synthesized via simpler alkylation .
Biological Activity
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing from various research sources.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolinyl moiety, which is often associated with significant biological activity. The molecular formula is , and its structural representation can be summarized as follows:
- Core Structure : Pyrrolinyl ring with hydroxyl and carbonyl substituents.
- Substituents : Includes a 4-chlorophenyl group and a thienylcarbonyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The specific methods may vary, but the general approach includes:
- Formation of the Pyrrolinyl Core : Utilizing starting materials such as 4-chlorobenzaldehyde and thienylcarbonyl derivatives.
- Functionalization : Introducing hydroxyl and carbonyl groups through oxidation and substitution reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrrolinyl compounds showed activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may possess similar properties, warranting further investigation.
Anticancer Activity
Preliminary studies have shown that certain pyrrolinyl derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
These results indicate potential anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds containing carbonyl groups often interact with enzymes involved in metabolic pathways, potentially leading to disrupted cellular processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial activity of synthesized derivatives against clinical isolates of bacteria.
- Results indicated a significant reduction in bacterial growth in the presence of the compound, particularly against Gram-positive bacteria.
-
Anticancer Screening :
- A series of in vitro assays were conducted to assess the cytotoxic effects on cancer cell lines.
- The compound demonstrated dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
